

ML67 and its Effects on TREK-1 Channels: A Technical Guide

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Compound of Interest				
Compound Name:	ML67			
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This technical guide provides a comprehensive overview of the small molecule **ML67** and its interaction with the TWIK-related potassium (TREK-1) channel. It is intended for researchers, scientists, and drug development professionals working in the fields of ion channel pharmacology, neuroscience, and cardiovascular research. This document details the quantitative effects of **ML67**, outlines relevant experimental protocols, and visualizes the key signaling pathways and workflows.

Introduction to TREK-1 Channels

The TREK-1 channel, encoded by the KCNK2 gene, is a member of the two-pore-domain potassium (K2P) channel family.[1] These channels are often referred to as "leak" or "background" potassium channels because they are open at the resting membrane potential, contributing to the establishment and maintenance of a negative membrane potential and counteracting depolarizing stimuli.[1][2]

TREK-1 is a polymodal channel, meaning its activity is regulated by a diverse array of physical and chemical stimuli.[3][4] It is activated by mechanical stretch, intracellular acidification, heat, and certain lipids like polyunsaturated fatty acids (PUFAs).[2][3][5][6] Conversely, its activity is inhibited by G-protein coupled receptor (GPCR) pathways that activate protein kinase A (PKA) and protein kinase C (PKC).[2] This complex regulation allows TREK-1 to function as a cellular hub, integrating various signals to control cell excitability.

Given its wide expression in the central and peripheral nervous systems, the cardiovascular system, and other tissues, TREK-1 has emerged as a significant therapeutic target for a range



of pathologies including pain, depression, neuroprotection, and cardiac arrhythmias.[2][3][7][8] [9]

Overview of ML67

ML67 is a small molecule identified as a selective activator of the TREK subfamily of K2P channels.[4][9][10] Its optimized analog, ML67-33, has been shown to rapidly and reversibly activate TREK-1 channels.[10] As an activator, ML67 enhances the hyperpolarizing influence of TREK-1, thereby reducing cellular excitability. This property makes it a valuable pharmacological tool for studying the physiological roles of TREK-1 and a potential lead compound for developing therapies aimed at conditions characterized by hyperexcitability, such as certain types of pain and epilepsy.[8]

Quantitative Data: The Effect of ML67-33 on K2P Channels

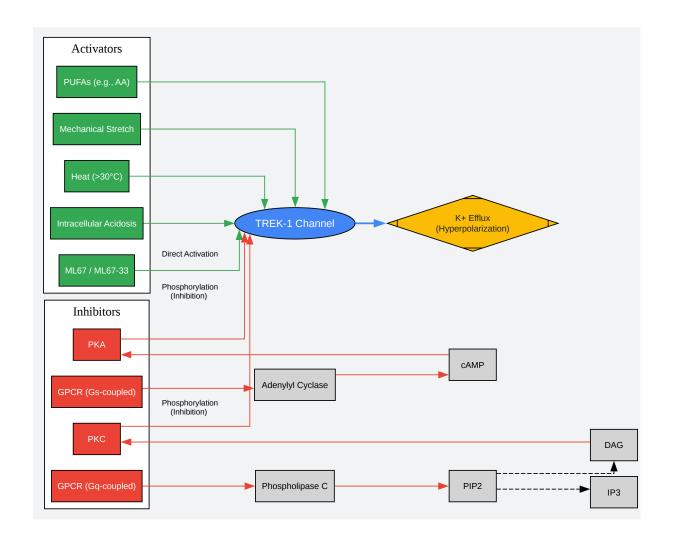
The following table summarizes the reported half-maximal effective concentrations (EC50) for **ML67**-33, an optimized analog of **ML67**, on TREK-1 and other members of the TREK subfamily. The EC50 value represents the concentration of the compound required to elicit 50% of its maximal activating effect.

Channel Target	Experimental System	EC50 (μM)	Reference
K2P2.1 (TREK-1)	Cell-free	36.3	[10]
K2P2.1 (TREK-1)	HEK293 Cells	9.7	[10]
K2P2.1 (TREK-1) W275S	Not Specified	21.8 ± 1.3	[10]
K2P2.1 (TREK-1)-3G	Not Specified	49.4 ± 1.1	[10]
K2P10.1 (TREK-2)	Not Specified	30.2 ± 1.4	[10]
K2P4.1 (TRAAK)	Not Specified	27.3 ± 1.2	[10]

Signaling Pathways and Mechanism of Action



TREK-1 channel activity is tightly controlled by multiple intracellular signaling cascades. Understanding these pathways provides context for the action of pharmacological modulators like **ML67**.



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Caption: TREK-1 channel regulation by activators and inhibitory GPCR signaling pathways.

ML67 acts as a direct activator of the TREK-1 channel, promoting an open conformation that leads to potassium efflux and membrane hyperpolarization. While the precise binding site for **ML67** has not been fully elucidated in the provided literature, it is part of a class of small molecules that modulate the channel's gating mechanism.[4][9] Its action bypasses the complex intracellular signaling cascades that normally regulate the channel, providing a direct method to enhance its activity.

Experimental Protocols

The primary technique for characterizing the effects of compounds like **ML67** on TREK-1 channels is patch-clamp electrophysiology. This method allows for the direct measurement of ion flow through the channel in real-time.

This protocol is a generalized procedure for recording TREK-1 currents from transiently transfected HEK293 cells or cultured neurons.

- I. Solutions and Reagents:
- External (Bath) Solution (aCSF):
 - Composition (in mM): 120 NaCl, 5 KCl, 3 MgCl2, 1 CaCl2, 10 HEPES, 5 Glucose.
 - Preparation: Adjust pH to 7.4 with NaOH and osmolarity to ~290-300 mOsm.[6] Filter sterilize.
- Internal (Pipette) Solution:
 - Composition (in mM): 115 K-Gluconate, 4 NaCl, 5 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na.
 - Preparation: Adjust pH to 7.2 with KOH and osmolarity to ~270-280 mOsm.[6][11] Aliquot and store at -20°C. Thaw and filter before use.
- ML67 Stock Solution:



 Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO. Dilute to final working concentrations in the external solution on the day of the experiment.

II. Equipment:

- Inverted microscope with DIC optics
- · Patch-clamp amplifier and digitizer
- Micromanipulator
- Vibration isolation table
- Perfusion system for solution exchange
- · Borosilicate glass capillaries and pipette puller

III. Procedure:

- Cell Preparation: Plate cells expressing TREK-1 onto glass coverslips 24-48 hours before recording.
- Pipette Fabrication: Pull glass capillaries to achieve a resistance of 4-8 M Ω when filled with the internal solution.[11]
- Recording Setup: Place the coverslip in the recording chamber on the microscope stage and perfuse with the external solution at a rate of 1-2 mL/min.[12]
- Obtaining a Seal:
 - Fill a pipette with the internal solution and mount it on the holder.
 - Apply positive pressure and lower the pipette towards a target cell.
 - Once the pipette touches the cell membrane (observed as an increase in resistance),
 release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.
 [12]



· Whole-Cell Configuration:

- \circ After achieving a G Ω seal, apply a brief pulse of strong suction to rupture the cell membrane patch, establishing electrical and diffusive access to the cell interior.[13]
- Switch the amplifier to voltage-clamp mode. Hold the cell at a potential of -80 mV.

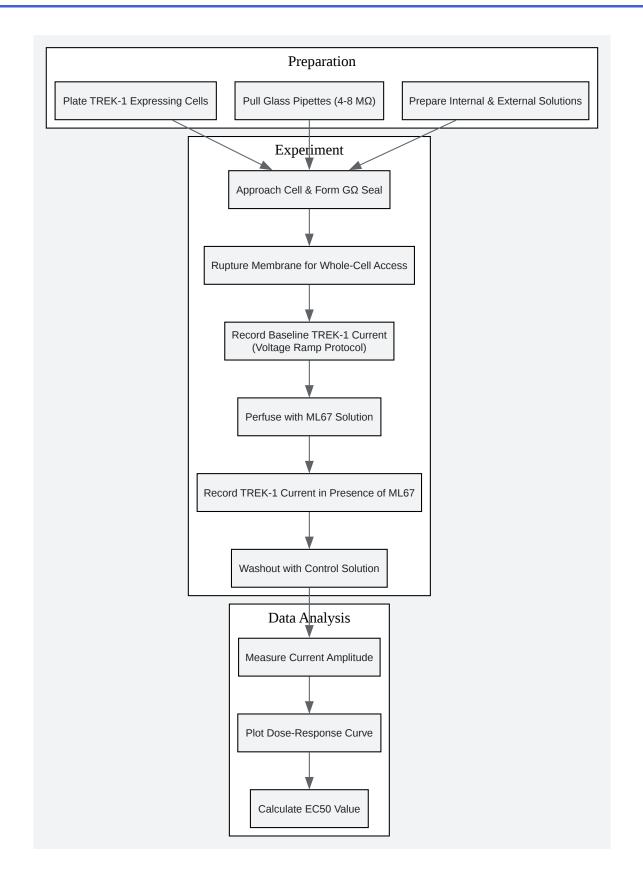
Data Acquisition:

- Apply a voltage ramp protocol (e.g., a 500 ms ramp from -150 mV to +50 mV) to elicit TREK-1 currents.[14]
- Record baseline currents in the external solution.

Compound Application:

- Switch the perfusion system to the external solution containing the desired concentration of ML67.
- Allow several minutes for the solution to fully exchange in the chamber and for the drug effect to stabilize.
- Record currents in the presence of ML67 using the same voltage protocol.
- Washout: Perfuse with the control external solution to determine the reversibility of the compound's effect.
- Analysis: Measure the current amplitude at a specific voltage (e.g., +40 mV) before, during, and after ML67 application. Plot the dose-response relationship to calculate the EC50.





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Caption: Experimental workflow for assessing the effect of ML67 on TREK-1 channels.



Conclusion

ML67 and its analog ML67-33 are potent and selective activators of TREK-1 channels. By directly enhancing the channel's potassium conductance, these compounds serve as critical tools for investigating the physiological and pathophysiological roles of TREK-1. The quantitative data demonstrate a clear activating effect in the micromolar range. The detailed experimental protocols, particularly patch-clamp electrophysiology, provide a robust framework for further investigation into the mechanism and therapeutic potential of TREK-1 activators. Continued research into the structure-activity relationships and binding sites of compounds like ML67 will be crucial for the development of next-generation therapeutics targeting the TREK family of ion channels.

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